molecular formula C19H19BrN2OS B13434502 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole

5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole

Cat. No.: B13434502
M. Wt: 403.3 g/mol
InChI Key: NYKBJEUCSJOODJ-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS). The methoxymethyl group is often added through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
  • 5-[(4-Fluorophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
  • 5-[(4-Methylphenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole

Uniqueness

The presence of the bromine atom in 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole imparts unique reactivity and properties compared to its analogs with different halogen or alkyl substitutions. This can influence its biological activity, chemical stability, and suitability for various applications.

Properties

Molecular Formula

C19H19BrN2OS

Molecular Weight

403.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3

InChI Key

NYKBJEUCSJOODJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C2=NC(=C(S2)COCC3=CC=C(C=C3)Br)C

Origin of Product

United States

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